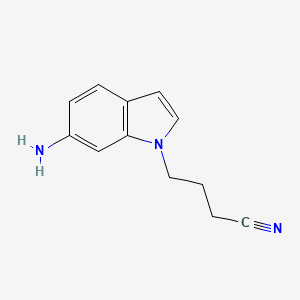
4-(6-Amino-1h-indol-1-yl)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Amino-1h-indol-1-yl)butanenitrile is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The indole moiety is a common structural motif found in many natural products and pharmaceuticals, making it a significant area of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Amino-1h-indol-1-yl)butanenitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization to form the indole ring . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the indole structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
化学反应分析
Types of Reactions
4-(6-Amino-1h-indol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The indole ring can undergo substitution reactions, where different substituents are introduced to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the indole ring .
科学研究应用
4-(6-Amino-1h-indol-1-yl)butanenitrile has several scientific research applications, including:
作用机制
The mechanism of action of 4-(6-Amino-1h-indol-1-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammation or viral replication, contributing to its anti-inflammatory and anti-HIV activities .
相似化合物的比较
4-(6-Amino-1h-indol-1-yl)butanenitrile can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug with a different mechanism of action.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which can be distinct from other indole derivatives .
属性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
4-(6-aminoindol-1-yl)butanenitrile |
InChI |
InChI=1S/C12H13N3/c13-6-1-2-7-15-8-5-10-3-4-11(14)9-12(10)15/h3-5,8-9H,1-2,7,14H2 |
InChI 键 |
NWOCAMLHZLTOPS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CN2CCCC#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



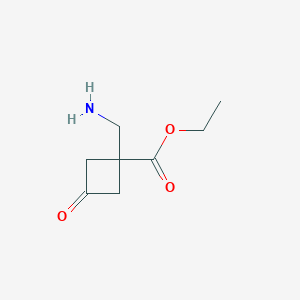
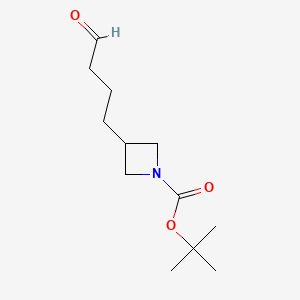
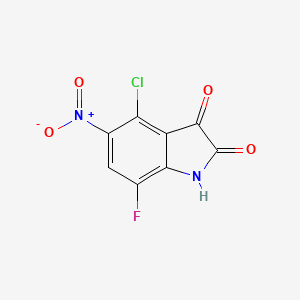

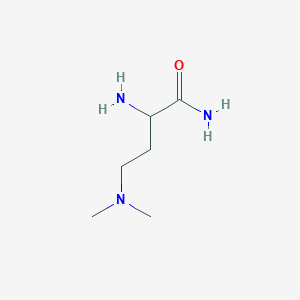
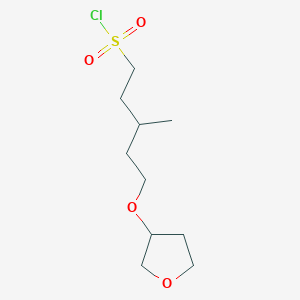
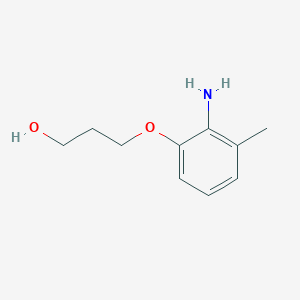
![[2-Fluoro-5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B15324261.png)
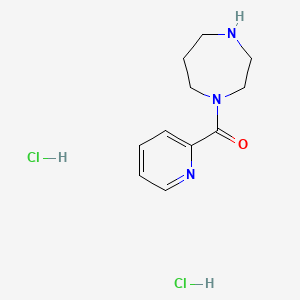
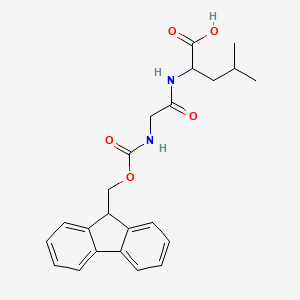
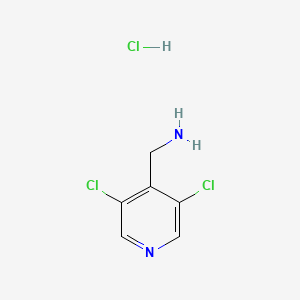

![1-[(2,6-Dimethylphenyl)methyl]piperazine](/img/structure/B15324300.png)
